Cas no 905680-20-8 (4-(2-ethylpiperidin-1-yl)sulfonyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)

4-(2-ethylpiperidin-1-yl)sulfonyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide structure
905680-20-8 structure
Product name:4-(2-ethylpiperidin-1-yl)sulfonyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:905680-20-8
MF:C20H22N4O5S
Molecular Weight:430.477483272552
CID:6236097
PubChem ID:4121058

4-(2-ethylpiperidin-1-yl)sulfonyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-(2-ethylpiperidin-1-yl)sulfonyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide
    • 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • F0608-0510
    • 4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • AKOS024586647
    • 905680-20-8
    • 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
    • インチ: 1S/C20H22N4O5S/c1-2-15-6-3-4-12-24(15)30(26,27)16-10-8-14(9-11-16)18(25)21-20-23-22-19(29-20)17-7-5-13-28-17/h5,7-11,13,15H,2-4,6,12H2,1H3,(H,21,23,25)
    • InChIKey: HPCMWJWMYLJWKK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NN=C(C3=CC=CO3)O2)=O)=CC=1)(N1CCCCC1CC)(=O)=O

計算された属性

  • 精确分子量: 430.13109099g/mol
  • 同位素质量: 430.13109099g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 692
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 127Ų
  • XLogP3: 2.6

4-(2-ethylpiperidin-1-yl)sulfonyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0608-0510-5mg
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
905680-20-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0608-0510-15mg
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
905680-20-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0608-0510-20mg
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
905680-20-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0608-0510-25mg
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
905680-20-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0608-0510-20μmol
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
905680-20-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0608-0510-4mg
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
905680-20-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0608-0510-10μmol
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
905680-20-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0608-0510-1mg
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
905680-20-8 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0608-0510-10mg
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
905680-20-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0608-0510-2mg
4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
905680-20-8 90%+
2mg
$59.0 2023-05-17

4-(2-ethylpiperidin-1-yl)sulfonyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献

4-(2-ethylpiperidin-1-yl)sulfonyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamideに関する追加情報

Introduction to 4-(2-ethylpiperidin-1-yl)sulfonyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide and Its Applications in Modern Medicinal Chemistry

The compound with the CAS number 905680-20-8, specifically 4-(2-ethylpiperidin-1-yl)sulfonyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines multiple pharmacophoric elements, making it a promising candidate for various therapeutic applications. The presence of a sulfonyl group, an ethylpiperidine moiety, and a furan derivative within its framework suggests potential interactions with biological targets, particularly enzymes and receptors involved in critical metabolic pathways.

Recent research in the pharmaceutical industry has highlighted the importance of heterocyclic compounds in drug design. The 1,3,4-oxadiazole core in this molecule is known for its stability and ability to modulate biological activity. Studies have demonstrated that oxadiazole derivatives can exhibit potent effects on inflammatory pathways, making them valuable in the development of anti-inflammatory agents. The incorporation of a furan ring further enhances the compound's potential by introducing additional functional sites that can engage with biological systems.

The sulfonyl group at the N-position of the benzamide moiety is another key feature that contributes to the compound's pharmacological profile. Sulfonyl compounds are well-documented for their ability to act as inhibitors of various enzymes, including those involved in glucose metabolism and cancer cell proliferation. In particular, sulfonylureas have been widely used in the treatment of diabetes due to their efficacy in lowering blood glucose levels. The structural motif of 4-(2-ethylpiperidin-1-yl)sulfonyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide suggests that it may share similar mechanisms of action while offering novel therapeutic benefits.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of a piperidine ring and an oxadiazole core provides a stable backbone that can be modified to target specific diseases. For instance, modifications at the ethylpiperidine moiety could fine-tune interactions with protein targets, while changes to the benzamide or furan components might enhance solubility or bioavailability. Such flexibility makes this compound an attractive candidate for structure-based drug design.

In vitro studies have begun to explore the biological activity of 4-(2-ethylpiperidin-1-yl)sulfonyl-N-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylbenzamide. Preliminary results indicate that it exhibits moderate activity against certain kinases and transcription factors, which are implicated in cancer progression. Additionally, its interaction with inflammatory cytokine pathways suggests potential applications in treating autoimmune disorders. These findings align with broader trends in medicinal chemistry where multi-targeting compounds are being developed to address complex diseases more effectively.

The synthesis of this compound also reflects contemporary advancements in organic chemistry. The use of modern catalytic methods and streamlined reaction sequences allows for efficient production at scale. This is particularly important for drug development pipelines, where cost-effective synthesis can accelerate clinical trials and commercialization. The structural complexity of 4-(2-ethylpiperidin-1-ylsulfonyl)-N-[5-(furan[2]yloxy)-1H-[1,3,4]oxadiazol[2(3H)]yloxy]benzamide (CAS 905680–20–8) underscores the ingenuity required to optimize its pharmacokinetic properties without compromising efficacy.

Future research directions may focus on developing analogs of this compound with enhanced pharmacological profiles. By leveraging computational modeling and high-throughput screening techniques, scientists can rapidly identify derivatives with improved potency and selectivity. Such approaches are increasingly integral to modern drug discovery workflows, enabling faster identification of lead compounds for further development.

The role of computational chemistry in understanding molecular interactions cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide insights into how this compound binds to biological targets at an atomic level. These insights are crucial for rationalizing experimental observations and guiding medicinal chemists toward more effective drug candidates. As computational power continues to grow, such simulations will become even more sophisticated, offering predictive capabilities that can significantly reduce reliance on empirical testing.

In conclusion,4-(2-Ethylpiperidin[1]-ylosulfonyl)-N-[5-(Furan[2]yloxy)-1H-[1,3,4]-Oxadiazol[2(3H)]yloxy]benzamide (CAS 905680–20–8) represents a promising therapeutic agent with diverse applications in medicine. Its unique structural features—particularly the combination of a sulfonyl group,ethylpiperidine moiety, and oxadiazole core—make it a versatile scaffold for drug design. Ongoing research aims to fully elucidate its pharmacological potential and optimize its properties for clinical use. As advancements in synthetic chemistry and computational biology continue to evolve,this compound exemplifies how innovative molecular design can lead to breakthroughs in therapeutic development.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd